molecular formula C24H26N2O4S B11515727 N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide

N-[2-(2-methylphenoxy)ethyl]-1-(naphthalen-2-ylsulfonyl)prolinamide

Cat. No.: B11515727
M. Wt: 438.5 g/mol
InChI Key: QJBZXDNJPKLHAZ-UHFFFAOYSA-N
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Description

N-[2-(2-METHYLPHENOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a naphthalene sulfonyl group, a pyrrolidine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-METHYLPHENOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Formation of the 2-(2-METHYLPHENOXY)ETHYL group: This can be achieved through the reaction of 2-methylphenol with ethylene oxide under basic conditions.

    Synthesis of the naphthalene-2-sulfonyl chloride: This involves the sulfonation of naphthalene followed by chlorination.

    Coupling Reaction: The final step involves the coupling of the 2-(2-METHYLPHENOXY)ETHYL group with naphthalene-2-sulfonyl chloride and pyrrolidine-2-carboxamide under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-METHYLPHENOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-[2-(2-METHYLPHENOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(2-METHYLPHENOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-METHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOLE-2-CARBOXAMIDE
  • N-[2-(2-METHYLPHENOXY)ETHYL]NAPHTHALENE-1-CARBOXAMIDE

Uniqueness

N-[2-(2-METHYLPHENOXY)ETHYL]-1-(NAPHTHALENE-2-SULFONYL)PYRROLIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-(2-methylphenoxy)ethyl]-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C24H26N2O4S/c1-18-7-2-5-11-23(18)30-16-14-25-24(27)22-10-6-15-26(22)31(28,29)21-13-12-19-8-3-4-9-20(19)17-21/h2-5,7-9,11-13,17,22H,6,10,14-16H2,1H3,(H,25,27)

InChI Key

QJBZXDNJPKLHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCCNC(=O)C2CCCN2S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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